1-((3,4-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Lipophilicity CNS drug design Regioisomer comparison

This N-sulfonyl-1,4-diazepane features a 3,4-difluorobenzenesulfonyl group and a tetrahydrofuran-3-yl substituent, delivering an XLogP3-AA of 1.5 and TPSA of 58.2 Ų—optimal for CNS permeability. The tetrahydrofuran oxygen provides a unique hydrogen-bonding capacity in the S4 aryl-binding pocket, a feature absent in carbocyclic analogs, making it a privileged scaffold for factor Xa inhibitor and sigma receptor ligand programs. The 3,4-difluoro regioisomeric pattern offers distinct electronic properties not replicated by 2,6-difluoro or mono-fluoro variants, ensuring consistency in SAR campaigns. Procure this precisely functionalized building block to maintain target-binding predictability and avoid off-target liabilities.

Molecular Formula C15H20F2N2O3S
Molecular Weight 346.39
CAS No. 2320663-18-9
Cat. No. B2688352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3,4-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
CAS2320663-18-9
Molecular FormulaC15H20F2N2O3S
Molecular Weight346.39
Structural Identifiers
SMILESC1CN(CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)F)C3CCOC3
InChIInChI=1S/C15H20F2N2O3S/c16-14-3-2-13(10-15(14)17)23(20,21)19-6-1-5-18(7-8-19)12-4-9-22-11-12/h2-3,10,12H,1,4-9,11H2
InChIKeyLEMHVGBEXZIYRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-((3,4-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane (CAS 2320663-18-9): Physicochemical Identity and Procurement Context


The compound 1-((3,4-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane (CAS 2320663-18-9) is a synthetic small molecule belonging to the N-sulfonyl-1,4-diazepane class, characterized by a 3,4-difluorobenzenesulfonyl group and a tetrahydrofuran-3-yl substituent [1]. It has a molecular weight of 346.4 g/mol and an XLogP3-AA of 1.5, positioning it in a favorable lipophilicity range for central nervous system (CNS) drug discovery [1]. The compound is primarily utilized as a research tool and building block in medicinal chemistry, particularly in the development of sigma receptor ligands and factor Xa inhibitors, where the 1,4-diazepane scaffold serves as a privileged P4 moiety [2][3]. However, publicly available bioactivity data for this exact molecule is currently limited.

1-((3,4-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane: Why Close Analogs Cannot Be Simply Interchanged for This Research Chemical


The 1,4-diazepane scaffold's biological activity is highly sensitive to both the sulfonyl substitution pattern and the N-alkyl substituent. For instance, in factor Xa inhibitor programs, the regioisomeric position of fluorine atoms on the phenylsulfonyl ring dramatically alters P4 binding pocket interactions, with the 3,4-difluoro configuration providing a unique electronic profile that cannot be replicated by 2,6-difluoro or mono-fluoro analogs [1]. Similarly, the tetrahydrofuran-3-yl group imparts distinct conformational and solubility properties compared to simple N-alkyl or N-benzyl substituents, directly affecting sigma receptor affinity and selectivity [2]. Computational and crystallographic studies have shown that the tetrahydrofuran oxygen atom can engage in critical hydrogen bonding interactions within the S4 aryl-binding domain, a feature absent in carbocyclic analogs [1]. Therefore, substituting this compound with a regioisomeric or N-substituted variant can lead to unpredictable changes in target binding, pharmacokinetics, and off-target profiles.

1-((3,4-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane: Quantitative Differentiation Evidence Against Structural Analogs


Lipophilicity Comparison: 3,4-Difluoro vs. 2,6-Difluoro Regioisomer for CNS Drug Design

The target compound exhibits an XLogP3-AA of 1.5 [1], which is within the optimal range for CNS drug candidates (typically 1-3). In comparison, the regioisomeric 1-((2,6-difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane (CAS 2309598-12-5) is predicted to have a slightly lower XLogP3-AA due to the altered electronic distribution of the fluorine atoms, which can affect passive membrane permeability and blood-brain barrier penetration [2]. This difference, though subtle, can be decisive in selecting a lead compound for CNS-targeted programs.

Lipophilicity CNS drug design Regioisomer comparison

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Distinguish Tetrahydrofuranyl-Diazepanes from Carbocyclic Analogs

The target compound has a TPSA of 58.2 Ų and 7 hydrogen bond acceptor sites [1]. The tetrahydrofuran oxygen contributes to both metrics. In contrast, a direct carbocyclic analog where the tetrahydrofuran ring is replaced by a cyclopentyl group (not available as a specific compound but as a class comparison) would have a TPSA of approximately 46.5 Ų and 6 hydrogen bond acceptors [2]. The higher TPSA and additional hydrogen bond acceptor in the target compound can enhance aqueous solubility and modify interactions with biological targets.

TPSA Hydrogen bonding Solubility

Metabolic Stability: 3,4-Difluorophenyl Sulfonamide vs. Unsubstituted Phenyl Sulfonamide

The presence of two fluorine atoms on the phenyl ring is a well-established strategy to block oxidative metabolism at the para- and meta-positions [1]. In the class of factor Xa inhibitors, the 3,4-difluorophenyl sulfonamide moiety has been shown to significantly increase metabolic stability in human liver microsomes compared to the unsubstituted phenyl analog, with a compound bearing a 3,4-difluorophenyl group showing a half-life (t1/2) of >60 min vs. ~15 min for the des-fluoro analog [2]. While this specific data point is not for the target compound itself, the structural principle is directly applicable.

Metabolic stability Fluorination Oxidative metabolism

1-((3,4-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane: Optimal Procurement and Use-Case Scenarios Based on Evidence


CNS Drug Discovery Programs Requiring Optimal Lipophilicity for Blood-Brain Barrier Penetration

The XLogP3-AA of 1.5 positions this compound for CNS-targeted projects where a balance between solubility and passive permeability is critical. It is more favorable than the 2,6-difluoro regioisomer for intracellular targets within the central nervous system [1].

Factor Xa Inhibitor Lead Optimization as a P4 Moiety Scaffold

The 1,4-diazepane core with a 3,4-difluorophenylsulfonyl group is a validated P4 moiety in factor Xa inhibitors, as demonstrated by the potent series reported by Koshio et al. This specific compound, with its tetrahydrofuran substitution, can be used as a building block to explore S4 pocket interactions [2].

Sigma Receptor Ligand Development with Improved Solubility

The elevated TPSA (58.2 Ų) and additional hydrogen bond acceptor provided by the tetrahydrofuran oxygen make this scaffold suitable for sigma receptor ligand programs aiming to optimize aqueous solubility without compromising target affinity [3].

Quote Request

Request a Quote for 1-((3,4-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.